molecular formula C10H11F3N2O2 B13477479 2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid

Cat. No.: B13477479
M. Wt: 248.20 g/mol
InChI Key: WGECGGPIXPTXKF-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is a nicotinic acid derivative featuring a trifluoromethyl group at the 6-position and an isopropylamino substituent at the 2-position of the pyridine ring (Figure 1). The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the isopropylamino moiety introduces steric bulk and lipophilicity .

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

2-(propan-2-ylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11F3N2O2/c1-5(2)14-8-6(9(16)17)3-4-7(15-8)10(11,12)13/h3-5H,1-2H3,(H,14,15)(H,16,17)

InChI Key

WGECGGPIXPTXKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 6-(Trifluoromethyl)nicotinic Acid Derivatives
Compound Name 2-Substituent 3-Position Key Biological Findings Reference
2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid Isopropylamino Carboxylic acid No reported antiviral activity; discontinued in commercial catalogs.
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid amides Aryl groups (e.g., 3,5-dimethoxyphenyl) Amide Potent HIV-1 RT dual inhibitors; EC₅₀ ~25 µM, selectivity index (SI) >10 for compound 21. Amides generally more potent than esters.
2-Chloro-6-(trifluoromethyl)nicotinic acid Chloro Carboxylic acid No antiviral data; used as a synthetic intermediate for agrochemicals and pharmaceuticals.
2-Methyl-6-(trifluoromethyl)nicotinic acid Methyl Carboxylic acid Technical-grade material; no reported antiviral activity. Molecular weight: 205.14 g/mol.
2-Amino-6-(trifluoromethyl)nicotinic acid Amino Carboxylic acid Predicted pKa ~3.70; potential intermediate for further functionalization.
Key Observations:

Substituent Effects: Arylamino vs. Isopropylamino: Arylamino derivatives (e.g., 3,5-dimethoxyphenyl) exhibit strong antiviral activity due to optimal steric and electronic interactions with HIV-1 RT . The isopropylamino group, while less bulky than aryl groups, may compromise binding affinity or selectivity. Chloro/Methyl vs. Amino: Chloro and methyl groups reduce basicity and hydrogen-bonding capacity, likely rendering these derivatives inactive against viral targets.

Functional Group at 3-Position :

  • Amides vs. Esters : Amide derivatives show superior potency over esters, as seen in HIV-1 RT inhibition assays (e.g., compound 21, SI >10) . The carboxylic acid form (as in the target compound) may exhibit reduced cell permeability due to ionization at physiological pH.

Physicochemical Properties

The trifluoromethyl group and 2-substituent significantly influence solubility, lipophilicity, and metabolic stability:

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Predicted logP Water Solubility Key Features
2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid 206.12 ~1.57 Low Moderate lipophilicity; discontinued.
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid amides 250–350 2.5–3.5 Moderate Optimized for membrane permeability.
2-Chloro-6-(trifluoromethyl)nicotinic acid 225.56 ~2.1 Low High stability; used in synthesis.
2-Methyl-6-(trifluoromethyl)nicotinic acid 205.14 ~1.8 Low Technical grade; no bioactivity reported.

Toxicity and Selectivity

  • Arylamino Derivatives: Active compounds (e.g., compound 21) exhibit CC₅₀ >44 µM, indicating moderate cytotoxicity .

Biological Activity

2-(Isopropylamino)-6-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the context of antiviral research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an isopropylamino group and a trifluoromethyl group attached to a nicotinic acid backbone. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antiviral Properties

Research indicates that derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid exhibit significant antiviral activity, particularly against HIV-1. A study reported that among 44 tested compounds based on this scaffold, 34 inhibited the ribonuclease H (RNase H) function associated with HIV-1 reverse transcriptase (RT) in the low micromolar range. Notably, one compound demonstrated an IC50 value of 14 µM and a selectivity index greater than 10 for inhibiting viral replication in cell-based assays .

The mechanism by which these compounds exert their antiviral effects involves dual inhibition of HIV-1 RT functions. The most promising derivatives act as allosteric inhibitors, blocking both the polymerase and RNase H functions. This dual-target approach is particularly effective against circulating viral variants resistant to non-nucleoside inhibitors .

Study on RNase H Inhibition

A detailed examination of several derivatives revealed varying degrees of RNase H inhibitory activity. For instance:

  • Compound 21 : IC50 = 14 µM, effective against HIV-1 replication.
  • Compound 25 : Best inhibitor with IC50 = 0.7 µM.
  • Aryl amides : Showed IC50 values ranging from 5.6 to 20 µM depending on structural modifications .

These findings underscore the importance of structural diversity in enhancing biological activity.

Comparative Analysis

CompoundIC50 (µM)Selectivity IndexActivity Type
Compound 2114>10RNase H inhibition
Compound 250.7Not specifiedRNase H inhibition
Aryl Amides5.6 - 20Not specifiedRNase H inhibition

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